![molecular formula C₃₉H₆₂O₁₃ B1141294 Polyhyllin VI CAS No. 55916-51-3](/img/structure/B1141294.png)
Polyhyllin VI
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Overview
Description
Polyphyllin VI is a saponin active ingredient derived from a traditional Chinese herb, Paris polyphylla . It possesses anti-cancer activities and is known to have a molecular weight of 738.90 .
Synthesis Analysis
The biosynthesis of polyphyllins involves the condensation of two molecules of isopentenyl diphosphate and one molecule of dimethylallyl diphosphate . The process is regulated by tissue-specific combinatorial developmental cues that are transcriptionally regulated . A study identified 137 candidate genes involved in the upstream pathway of polyphyllin backbone biosynthesis .
Molecular Structure Analysis
Polyphyllin VI has a molecular formula of C39H62O13 . It has 21 defined stereocentres .
Chemical Reactions Analysis
Polyphyllin VI has been found to induce apoptosis and autophagy in cancer cells . It also provokes autophagy with the upregulation of critical Atg proteins and accumulation of LC3B-II .
Physical And Chemical Properties Analysis
Polyphyllin VI is a white crystalline powder . It is easily soluble in methanol and water . It has a density of 1.38 and a melting point of 216-220°C .
Scientific Research Applications
Anti-Inflammatory Properties
PPVI has been found to have significant anti-inflammatory properties . In a study, it was shown that PPVI reduces inflammation in mice to alleviate pain . Network pharmacology and RNA-Seq identified the contribution of the MAPK signaling pathway to inflammatory pain . In the LPS/ATP-induced RAW264.7 cell model, pretreatment with PPVI for 1 hour inhibited the release of IL-6 and IL-8 .
Analgesic Properties
Along with its anti-inflammatory properties, PPVI also exhibits analgesic (pain-relieving) properties . The study showed that PPVI reduces pain in mice by reducing inflammation . This suggests that PPVI could potentially be used as a novel analgesic for the treatment of pain.
Inhibition of MAPK Signaling Pathway
The MAPK signaling pathway plays a crucial role in inflammatory pain . PPVI has been found to inhibit the MAPK signaling pathway, thereby contributing to its anti-inflammatory and analgesic effects .
Regulation of P2X7 Receptor
PPVI has been found to down-regulate the expression of the P2X7 receptor (P2X7R), which plays a key role in inflammation and pain . This regulation of P2X7R contributes to the anti-inflammatory and analgesic effects of PPVI .
Anti-Cancer Properties
PPVI has been reported to significantly suppress the proliferation of non-small cell lung cancer (NSCLC) via the induction of apoptosis and autophagy in vitro and in vivo . This suggests that PPVI could potentially be used as a novel anti-cancer agent.
Induction of Pyroptosis in Cancer Cells
PPVI has been found to induce pyroptosis, a form of programmed cell death, in NSCLC cells . This suggests that PPVI could potentially be used as a novel therapeutic agent for the treatment of NSCLC.
Mechanism of Action
- Inflammatory pain, which involves a complex network of inflammatory mediators, can be alleviated by PPVI. Network pharmacology and RNA sequencing studies have highlighted the contribution of the MAPK pathway to this effect .
- PPVI may inhibit IL-8 release by regulating P2X7R, leading to reduced p38 phosphorylation. However, its modulation of IL-6 release and ERK1/2 phosphorylation may involve other P2X7R-independent signals .
Target of Action
Mode of Action
Safety and Hazards
Future Directions
Polyphyllin VI has shown potential in cancer therapy, particularly in non-small cell lung cancer (NSCLC) and hepatocellular carcinoma . Further research is needed to elucidate the molecular mechanism underlying polyphyllin regulation and accumulation in P. polyphylla . Combining pyroptosis with conventional anticancer techniques has been suggested as a promising strategy for cancer treatment .
properties
IUPAC Name |
(2R,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(1R,2S,4S,5'R,6R,7S,8S,9S,12S,13R,16S)-8-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H62O13/c1-18-8-13-38(47-17-18)20(3)39(46)27(52-38)15-25-23-7-6-21-14-22(9-11-36(21,4)24(23)10-12-37(25,39)5)49-35-33(31(44)29(42)26(16-40)50-35)51-34-32(45)30(43)28(41)19(2)48-34/h6,18-20,22-35,40-46H,7-17H2,1-5H3/t18-,19+,20-,22+,23-,24+,25+,26-,27+,28+,29-,30-,31+,32-,33-,34-,35-,36+,37+,38-,39-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHWWQGPCTUQCMN-QEGKHCRGSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(C(C3(C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)C)O)O)O)C)C)O)C)OC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]2([C@H]([C@]3([C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O[C@@H]8[C@@H]([C@@H]([C@H]([C@@H](O8)C)O)O)O)C)C)O)C)OC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H62O13 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
738.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 71307571 |
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